molecular formula C29H30N4O B4284582 4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline

4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline

Katalognummer: B4284582
Molekulargewicht: 450.6 g/mol
InChI-Schlüssel: SPWZPVWQERTCMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is also known as EBPQ or TAK-779 and is a selective antagonist of the chemokine receptor CCR5.

Wirkmechanismus

The mechanism of action of EBPQ involves its ability to selectively block the CCR5 receptor. CCR5 is a chemokine receptor that is expressed on the surface of various types of cells, including immune cells and cancer cells. When CCR5 is activated by its ligands, it triggers a signaling pathway that leads to various cellular responses, including migration, invasion, and proliferation. By blocking the CCR5 receptor, EBPQ inhibits these cellular responses, thereby preventing the entry of HIV into human cells and inhibiting the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
EBPQ has been shown to have several biochemical and physiological effects. In vitro studies have shown that EBPQ inhibits the entry of HIV into human cells by blocking the CCR5 receptor. EBPQ has also been shown to inhibit the migration and invasion of cancer cells by blocking the CCR5 receptor. In vivo studies have shown that EBPQ has anti-inflammatory effects and can reduce the severity of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of EBPQ is its selectivity for the CCR5 receptor. This makes it a valuable tool for studying the role of CCR5 in various biological processes. However, one of the limitations of EBPQ is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, EBPQ has a relatively short half-life, which can limit its effectiveness in certain applications.

Zukünftige Richtungen

There are several future directions for the study of EBPQ. One potential direction is the development of novel anti-HIV drugs based on EBPQ. Another potential direction is the development of novel anti-cancer drugs based on EBPQ. Additionally, further studies are needed to elucidate the precise mechanisms of action of EBPQ and to identify potential side effects and limitations of its use. Finally, there is a need for the development of new methods for the synthesis and purification of EBPQ, which can improve its yield and purity.

Wissenschaftliche Forschungsanwendungen

EBPQ has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of EBPQ is in the field of HIV/AIDS research. CCR5 is a co-receptor for the HIV virus, and EBPQ has been shown to inhibit the entry of HIV into human cells by blocking the CCR5 receptor. This makes EBPQ a potential candidate for the development of novel anti-HIV drugs.
EBPQ has also been studied for its potential applications in the field of cancer research. CCR5 is overexpressed in various types of cancer, and EBPQ has been shown to inhibit the migration and invasion of cancer cells by blocking the CCR5 receptor. This makes EBPQ a potential candidate for the development of novel anti-cancer drugs.

Eigenschaften

IUPAC Name

[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(6-methyl-2-pyridin-2-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O/c1-3-22-8-10-23(11-9-22)20-32-14-16-33(17-15-32)29(34)25-19-28(27-6-4-5-13-30-27)31-26-12-7-21(2)18-24(25)26/h4-13,18-19H,3,14-17,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWZPVWQERTCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)C)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline
Reactant of Route 4
Reactant of Route 4
4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline
Reactant of Route 5
Reactant of Route 5
4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline
Reactant of Route 6
Reactant of Route 6
4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.